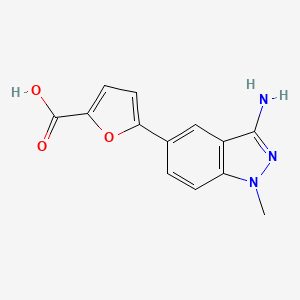
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both indazole and furan moieties
Métodos De Preparación
The synthesis of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex structures
Aplicaciones Científicas De Investigación
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid include other indazole and furan derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Indazole derivatives: These compounds are known for their anti-inflammatory, antitumor, and antimicrobial activities.
Furan derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity
By comparing these compounds, the unique properties of this compound can be highlighted, such as its specific binding affinity to certain biological targets and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
5-(3-amino-1-methylindazol-5-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c1-16-9-3-2-7(6-8(9)12(14)15-16)10-4-5-11(19-10)13(17)18/h2-6H,1H3,(H2,14,15)(H,17,18) |
Clave InChI |
LEESWPFPAAYFQZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


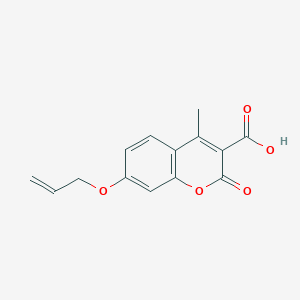
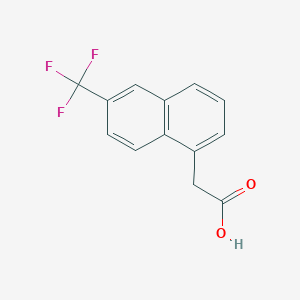

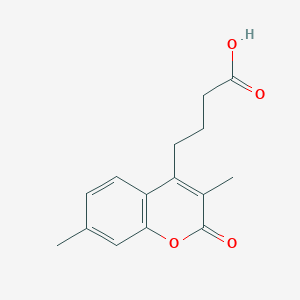
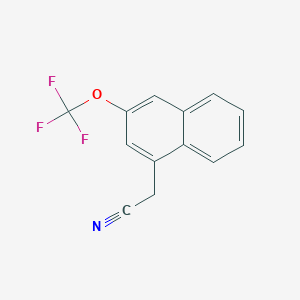
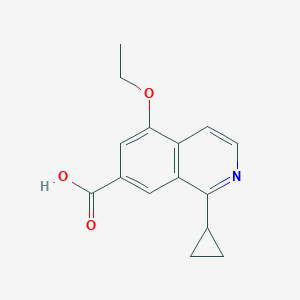
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
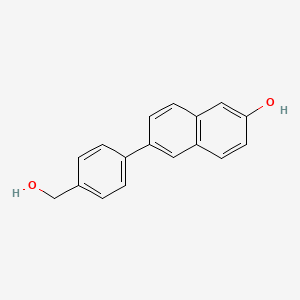
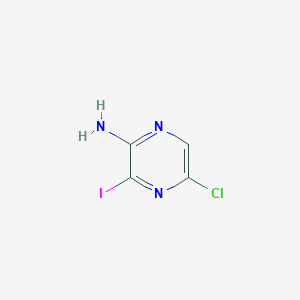
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
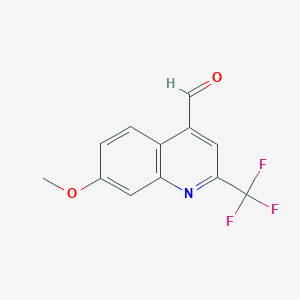

![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)

